molecular formula C12H16BrNO2S B13776933 Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide CAS No. 63815-99-6

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide

Cat. No.: B13776933
CAS No.: 63815-99-6
M. Wt: 318.23 g/mol
InChI Key: OCVYRSMBENZCER-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide typically involves the quaternization of 2-methylbenzothiazole with 2-bromoethanol in the presence of a suitable solvent such as ethoxyethanol. The reaction is carried out by heating the mixture for a specific duration, usually around 2 hours . The precipitate formed is then filtered and air-dried to obtain the final product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, its fluorescence properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide include other benzothiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

CAS No.

63815-99-6

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

OCVYRSMBENZCER-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-]

Origin of Product

United States

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